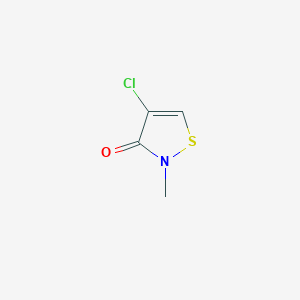![molecular formula C13H14N2 B3357147 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline CAS No. 7092-77-5](/img/structure/B3357147.png)
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Übersicht
Beschreibung
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a chemical compound with the linear formula C13H14N2 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC12=NC (CCCCC3)=C3N=C1C=CC=C2 . This representation provides a shorthand way to describe the structure of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline and its derivatives are synthesized through various chemical reactions, illustrating their adaptability in organic synthesis. For example, the reaction of 2-chloro- or 2-methoxytropone with o-phenylenediamine results in compounds like 6H-cyclohepta[b]quinoxaline. These compounds can further undergo transformations under specific conditions, such as acidification or oxidation, leading to various derivatives with different properties (Shindo, Ishikawa, & Nozoe, 1989).
Applications in Cancer Research
One of the significant applications of these compounds is in cancer research. A study demonstrated the synthesis of derivatives like 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline, which were tested for their anticancer properties. Preliminary examinations against human cancer cell lines (lung, breast, and colon cancer) using the MTT colorimetric assay showed promising results, indicating the potential of these compounds in designing new anticancer drugs (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Novel Synthetic Routes and Biological Activity
Recent research has focused on developing novel synthetic routes for quinoxalines and their derivatives, emphasizing green chemistry and cost-effectiveness. These compounds exhibit a range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities. They are crucial in drugs used for treating cancer, AIDS, and other infectious diseases. The current focus is on synthesizing these compounds more efficiently and sustainably (Khatoon & Abdulmalek, 2021).
Antiviral Activities and DNA Interactions
6H-Indolo[2,3-b]quinoxalines, a related class of compounds, show various pharmacological activities, primarily through DNA intercalation. The thermal stability of their DNA complexes is an essential factor in their anticancer and antiviral activities. The binding affinity of these compounds to DNA depends on their substituents and side chains, influencing their pharmacological profiles. Some derivatives have been identified as effective interferon inducers and antiviral agents, showcasing their potential in therapeutic applications (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
Eigenschaften
IUPAC Name |
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10-11(7-3-1)15-13-9-5-4-8-12(13)14-10/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGRKCCQQDHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3N=C2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543678 | |
| Record name | 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7092-77-5 | |
| Record name | 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



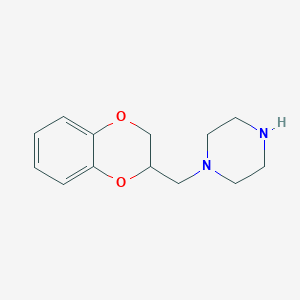
![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazine-2-carbaldehyde](/img/structure/B3357082.png)
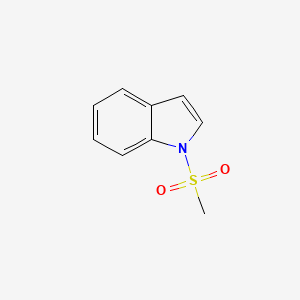

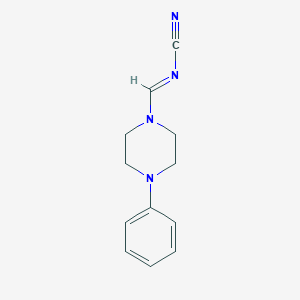
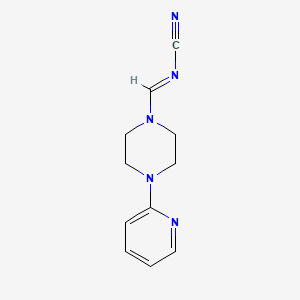
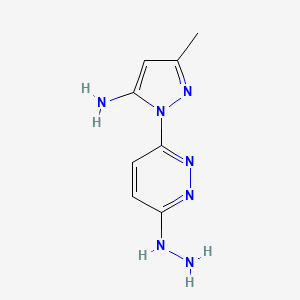
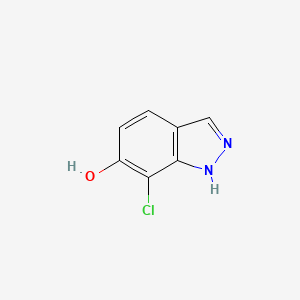


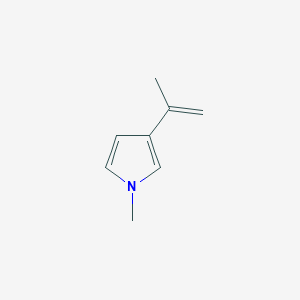

![2-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B3357152.png)
